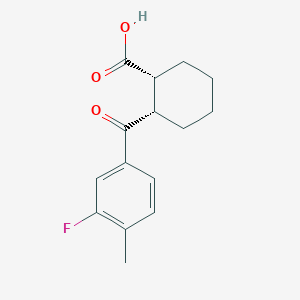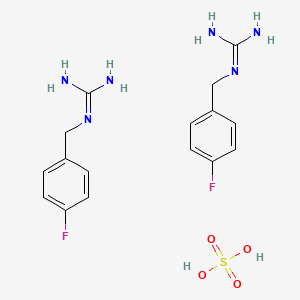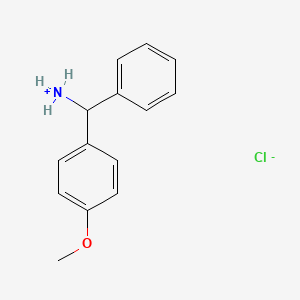
2,4-Dichloro-5-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the direct ammoxidation of 2,4-dichlorobenzyl chloride. This method offers a higher yield at a lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . The reaction typically involves the use of a catalyst and occurs in the gas phase.
Another method involves the chloromethylation of p-dichlorobenzene, followed by catalyzed ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This approach is economical and environmentally friendly, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound often relies on the catalytic ammoxidation of methyl aromatics. This process uses cheaper chlorotoluenes as starting materials and involves a simple, one-step reaction that yields high-purity products . The reaction is typically carried out at temperatures above 400°C.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: Oxidation can yield compounds like carboxylic acids or aldehydes.
Reduction Products: Reduction can produce amines or other reduced derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
科学的研究の応用
2,4-Dichloro-5-methylbenzonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and engineering plastics.
作用機序
The mechanism of action of 2,4-dichloro-5-methylbenzonitrile depends on its specific applicationFor example, in biological systems, it may inhibit enzymes or interact with receptors, leading to various physiological effects .
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzonitrile: Similar structure but lacks the methyl group.
2,5-Dichlorobenzonitrile: Chlorine atoms are positioned differently on the benzene ring.
2,4-Dichlorobenzenesulfonamide: Contains a sulfonamide group instead of a nitrile group.
Uniqueness
2,4-Dichloro-5-methylbenzonitrile is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring. This combination of substituents imparts specific chemical properties, making it a valuable intermediate in various synthetic processes .
特性
IUPAC Name |
2,4-dichloro-5-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCQRNEVFTAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S)-2-Ethyl-2,6-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B7984167.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B7984175.png)
![(1R,4R)-2-[[4-(trifluoromethyl)phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B7984185.png)


![(3R,4S)-rel-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4'-fluoro-[1,1'-biphenyl]-4-yl)piperidine hydrochloride](/img/structure/B7984216.png)






